molecular formula C32H28N4O8S2 B1581433 C.I. Direct Red 39 CAS No. 6358-29-8

C.I. Direct Red 39

Cat. No. B1581433
CAS RN: 6358-29-8
M. Wt: 660.7 g/mol
InChI Key: UPWKNFZOZGYCQR-UHFFFAOYSA-N
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Description

C.I. Direct Red 39, also known as Direct Red 39, is a dark red solid . It is used as a dye for various materials such as cellulose, silk, wool, nylon, leather, and paper . It is also used in consumer home dyes .


Synthesis Analysis

The synthesis of Direct Red 39 involves a series of reactions. The process starts with the double nitration of 3,3’-Dimethylbenzidine. This is followed by coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid. The resulting compound is then coupled with phenol .


Molecular Structure Analysis

The molecular formula of Direct Red 39 is C32H26N4Na2O8S2 . It belongs to the double azo class . The molecular weight is 704.68 .


Chemical Reactions Analysis

Direct Red 39 is an azo compound. Azo, diazo, azido compounds can detonate, especially organic azides that have been sensitized by the addition of metal salts or strong acids .


Physical And Chemical Properties Analysis

Direct Red 39 is a dark red powder . It is insoluble in water . It is an azo compound and can be explosive when suspended in air at specific concentrations .

Scientific Research Applications

Dye Aggregation in Solution

A study by Navarro and Sanz (1999) focused on the molecular aggregation of C.I. Direct Red I in aqueous solutions, exploring factors such as dye concentration, temperature, and pH. This research is critical for optimizing dyeing processes in various industries. They used electrochemical and VIS spectrophotometrical methods to understand the dye's behavior under different conditions, contributing to the knowledge of dye aggregation in solutions (Navarro & Sanz, 1999).

Decolorization and Treatment Processes

Soleymani, Saien, and Bayat (2011) developed an artificial neural network model to predict the decolorization efficiency of C.I. Direct Red 16 using UV/K2S2O8 process. This study provides insights into the treatment and recycling of wastewater containing C.I. Direct Red dyes in industrial settings. By understanding the operational parameters and their impact on decolorization, this research aids in developing more efficient and environmentally friendly waste treatment methods (Soleymani, Saien, & Bayat, 2011).

Sorption Behavior on Natural Sediments

Liu, Liu, Tang, and Su (2001) examined the adsorption behavior of various C.I. dyes, including C.I. Direct Blue and C.I. Direct Red variants, on natural sediments. Their research highlights the significance of environmental interactions of these dyes, especially in understanding their fate and transport in natural water bodies. By evaluating the factors influencing dye adsorption, such as pH and ion strength, this study contributes to the field of environmental chemistry and pollution control (Liu, Liu, Tang, & Su, 2001).

Transport Phenomena into Cellulose Membranes

Research by Maekawa, Kasai, and Nango (1998) focused on the transport phenomena of C.I. Direct Red 2 into cellulose membranes. This study is relevant for applications in textile processing and dyeing technologies. Understanding the affinity of these dyes for cellulose and their transport mechanisms can inform the development of more efficient and sustainable dyeing processes (Maekawa, Kasai, & Nango, 1998).

Toxicity and Treatment Intermediates

Investigating the toxicity and intermediates of C.I. Direct Red dyes, Sponza and Işık (2005) provided valuable insights into the environmental and health impacts of these dyes. Their study on C.I. Direct Red 28 explored its decolorization and mineralization in a sequential treatment system, contributing to the understanding of potential hazards and the development of safer handling and disposal methods for dye-containing wastewater (Sponza & Işık, 2005).

Photocatalytic Degradation Studies

Song et al. (2008) conducted a study on the photocatalytic degradation of C.I. Direct Red 23, providing insights into advanced oxidation processes for dye removal from water. This research is particularly relevant for environmental remediation and water treatment, showcasing the effectiveness of novel catalysts and techniques in breaking down persistent dyes in aquatic systems (Song et al., 2008).

Safety And Hazards

Direct Red 39 is an azo compound and can detonate, especially organic azides that have been sensitized by the addition of metal salts or strong acids . Toxic gases can be formed by mixing materials of this class with various chemicals . It is recommended to store this material under ambient temperatures .

properties

IUPAC Name

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H28N4O8S2.2Na/c1-4-44-25-10-8-24(9-11-25)33-34-27-12-5-21(15-19(27)2)22-6-13-28(20(3)16-22)35-36-32-29(37)14-7-23-17-26(45(38,39)40)18-30(31(23)32)46(41,42)43;;/h5-18,37H,4H2,1-3H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZCDQVDTBWJND-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C32H26N4Na2O8S2
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DSSTOX Substance ID

DTXSID8025204
Record name C.I. Direct Red 39
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Molecular Weight

704.7 g/mol
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Physical Description

Direct red 39 is a dark red powder. (NTP, 1992), Dark red solid; [CAMEO]
Record name DIRECT RED 39
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Record name C.I. Direct Red 39
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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Product Name

C.I. Direct Red 39

CAS RN

6358-29-8
Record name DIRECT RED 39
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Record name 1,3-Naphthalenedisulfonic acid, 8-[2-[4'-[2-(4-ethoxyphenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2)
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Record name C.I. Direct Red 39
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Record name Disodium 8-[[4'-[(4-ethoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate
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Melting Point

545 °F (decomposes) (NTP, 1992)
Record name DIRECT RED 39
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
N Kuramoto - Journal of the Society of Dyers and Colourists, 1987 - Wiley Online Library
… In this work the effects of some added antioxidants on the photostability of CI Solvent Yellow 33 and CI Direct Red 39 incorporated in cellulose acetate film have been investigated. …
Number of citations: 12 onlinelibrary.wiley.com
MC Bowman, CR Nony, SM Billedeau… - Journal of Analytical …, 1983 - academic.oup.com
Metabolism experiments were conducted with rats dosed with nine azo dyes based on dimethyl-, dimethoxy-, or dichlorobenzidine to determine whether the free amine congeners, their …
Number of citations: 31 academic.oup.com
Y Harade, R Fujioka, F Tanaka, N Hachimaru - Sen'i Gakkaishi, 1994 - jstage.jst.go.jp
… The systems used were n-butanol (BuOH) and CI Direct Red 39 (DR-39), and n-pentanol (PeOH) and CI Acid Orange 7 (AO-7) mixtures. In the former, the surface-activity of the alcohol …
Number of citations: 3 www.jstage.jst.go.jp
NH OH - koreascience.kr
… I, Direct Blue 15, CI Direct Blue 14, CI Direct Red 28, CI Direct Blue 53, CI Direct Blue 6, CI Direct Red 39, CI Direct Blue 8, CI Direct Blue 10, CI Direct …
Number of citations: 0 koreascience.kr
A Wilcock, D Lloyd‐Graham - Journal of the Society of Dyers …, 1990 - Wiley Online Library
… CI Direct Red 2 3 produced the best coverage, with 91% of the previously identified immature fibre neps being covered, while CI Direct Red 39 had the poorest coverage of only 11% (…
Number of citations: 5 onlinelibrary.wiley.com
TJ Haley - Drug Metabolism Reviews, 1982 - Taylor & Francis
… Female dogs reductively cleaved the 3,3'-dimethylbenzidine dyes CI Direct Red 2 and CI Direct Red 39 to the parent amine, which was excreted in the urine [45]. Two dye manufacturer …
Number of citations: 13 www.tandfonline.com
CT Helmes, CC Sigman, VA Fung… - … Science & Health …, 1984 - Taylor & Francis
A study of azo and nitro dyes as candidates for nomination to the NCI Chemical Selection Working Group (CSWG) for carcinogenesis bioassay is described. The preliminary candidate …
Number of citations: 77 www.tandfonline.com
스트, 방법을 - Journal of the Korean Society of Dyers and Finishers, 2006 - koreascience.kr
최근에 건강이나 안전 그리고 환경문제가 관심의 대상이 되고 있으며 특히 화학공업 같은 제조업이 환경에 미치는 영향은 중요하다고 할 수 있다. 따라서 본 논문에서는 여러 가지 다양한 염료…
Number of citations: 0 koreascience.kr
RLM Allen - Colour Chemistry, 1971 - Springer
The earliest cellulosic fibres were linen and cotton, both of which have been used since remote antiquity. Linen, or fiax, is derived from ‘bast’ fibres of plants of the Linum family, …
Number of citations: 0 link.springer.com
B Gajdzicki, A Datyner… - … of the Society of Dyers and …, 1987 - Wiley Online Library
… In this work the effects of some added antioxidants on the photostability of CI Solvent Yellow 33 and CI Direct Red 39 incorporated in cellulose acetate film have been investigated. …
Number of citations: 2 onlinelibrary.wiley.com

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